molecular formula C8H10N4O5S2 B1429173 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1061346-75-5

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1429173
M. Wt: 306.3 g/mol
InChI Key: VLIBBJIJIZBZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the molecular formula C8H10N4O5S2 and a molecular weight of 306.32 . It’s a type of pyrimidine derivative .


Synthesis Analysis

While specific synthesis methods for “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” are not available, general synthetic routes to access 2-amino-pyrido[3,4-d]pyrimidine derivatives have been reported . These involve the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation .


Chemical Reactions Analysis

The chemical reactivity of “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” would depend on its molecular structure and the conditions under which it is used. Pyrimidine derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives

    • Field : Organic Chemistry
    • Application Summary : Pyrimidine derivatives have been synthesized for use in various fields, particularly in medicine and pharmaceuticals . The synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications have been studied .
    • Methods : The formation of the bis-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones was illustrated in a reported mechanism by the nucleophilic addition of the copper complex formed with phenyl urea 2 to the bis-aldehydes (181) (in a molar ratio of 2: 1) and subsequent cyclocondensation of the formed intermediates, a H-shift and an oxidative .
    • Results : This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .
  • Anticancer Applications

    • Field : Medicinal Chemistry
    • Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines .
    • Methods : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
    • Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines .
  • Microwave Assisted Preparation

    • Field : Organic Chemistry
    • Application Summary : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may be used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .
    • Methods : The compound is reacted with methylamine under microwave conditions .
    • Results : This method results in the formation of 4,6-dimethoxy-N-methylpyrimidin-2-amine .
  • Herbicidal Activity

    • Field : Agrochemistry
    • Application Summary : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may also be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .
    • Methods : The compound is used as a precursor in the synthesis of 2′-pyrimidinecarbonylsulfonanilide derivatives .
    • Results : The resulting compounds have shown potent herbicidal activity .
  • CDK2 Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .
    • Methods : A new set of small molecules featuring these scaffolds were designed and synthesized .
    • Results : Some of these compounds showed significant inhibitory activity against CDK2, with IC50 values as low as 0.057 ± 0.003 μM .
  • Anticancer Applications

    • Field : Medicinal Chemistry
    • Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 have been synthesized for potential anticancer applications .
    • Methods : These compounds were synthesized using a microwave technique .
    • Results : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized .
  • Bicyclic 6 + 6 Systems

    • Field : Organic Chemistry
    • Application Summary : The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been studied . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
    • Methods : The formation of the bis-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones was illustrated in a reported mechanism by the nucleophilic addition of the copper complex formed with phenyl urea 2 to the bis-aldehydes (181) (in a molar ratio of 2: 1) and subsequent cyclocondensation of the formed intermediates, a H-shift and an oxidative .
    • Results : This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .
  • CDK2 Inhibition for Cancer Treatment

    • Field : Medicinal Chemistry
    • Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
    • Methods : A new set of small molecules featuring these scaffolds were designed and synthesized .
    • Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Future Directions

The future directions for research on “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” could include further exploration of its potential as a kinase inhibitor , as well as investigation of its physical and chemical properties and safety profile. Further studies could also explore its synthesis and reactivity in more detail.

properties

IUPAC Name

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5S2/c1-17-6-4-5(11-12-6)9-8(19(3,15)16)10-7(4)18(2,13)14/h1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIBBJIJIZBZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C(=NC(=N2)S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.